molecular formula C17H19NO3 B1298036 (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine CAS No. 312585-47-0

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine

Cat. No.: B1298036
CAS No.: 312585-47-0
M. Wt: 285.34 g/mol
InChI Key: GMHNMDZBEDXUMQ-UHFFFAOYSA-N
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Description

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine: is a synthetic organic compound characterized by a complex structure that includes a benzocycloheptene ring system with dioxa substitutions and a methoxyphenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available precursors such as 4-methoxybenzaldehyde and appropriate cyclic ketones.

    Formation of the Benzocycloheptene Ring: The benzocycloheptene ring can be constructed through a series of cyclization reactions. One common method involves the use of a Friedel-Crafts acylation followed by intramolecular cyclization.

    Introduction of Dioxa Groups: The dioxa groups are introduced via oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) or other peroxides.

    Attachment of the Methoxyphenylamine Moiety: The final step involves the nucleophilic substitution reaction where the methoxyphenylamine is attached to the benzocycloheptene ring. This can be achieved using conditions such as reflux in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for cyclization and oxidation steps, and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxa groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzocycloheptene ring or the methoxy group, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidized Derivatives: Compounds with additional oxygen functionalities.

    Reduced Analogs: Compounds with reduced aromatic or aliphatic groups.

    Substituted Derivatives: Compounds with various substituents on the aromatic ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

    Chemical Engineering: Employed in the design of new chemical processes and products.

Mechanism of Action

The mechanism by which (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The dioxa groups and the methoxyphenylamine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

    (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-hydroxy-phenyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-ethyl-phenyl)-amine: Similar structure but with an ethyl group instead of a methoxy group.

Uniqueness:

    Methoxy Group: The presence of the methoxy group can influence the compound’s electronic properties and reactivity, making it distinct from its analogs.

    Dioxa Substitutions: The dioxa groups provide unique sites for chemical reactions and interactions, enhancing its versatility in various applications.

This detailed overview should provide a comprehensive understanding of (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-19-16-8-6-15(7-9-16)18-10-17-20-11-13-4-2-3-5-14(13)12-21-17/h2-9,17-18H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHNMDZBEDXUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2OCC3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354425
Record name N-[(1,5-Dihydro-3H-2,4-benzodioxepin-3-yl)methyl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312585-47-0
Record name N-[(1,5-Dihydro-3H-2,4-benzodioxepin-3-yl)methyl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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